Sulfo-Cy7-acid
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Overview
Description
Sulfo-Cy7-acid, also known as sulfo-cyanine 7, is a water-soluble near-infrared fluorescent dye. It belongs to the cyanine dye family, which is characterized by a polymethine bridge between two nitrogen atoms. This compound is particularly noted for its high quantum yield and photostability, making it ideal for in vivo imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridgeThe final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques. Quality control measures, including NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7-acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can participate in nucleophilic substitution reactions.
Conjugation Reactions: The dye can be conjugated to biomolecules such as proteins and peptides through amine-reactive groups.
Common Reagents and Conditions
NHS Ester Chemistry: this compound is often used in its NHS ester form for conjugation reactions. The reaction typically occurs in aqueous buffers at neutral pH.
Copper-Catalyzed Cycloaddition: For click chemistry applications, this compound can be modified with alkyne or azide groups and reacted with corresponding azides or alkynes in the presence of a copper catalyst.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with biomolecules, which retain the fluorescent properties of the dye and are used for various imaging applications .
Scientific Research Applications
Sulfo-Cy7-acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and tissues.
Medicine: Utilized in in vivo imaging for tracking the distribution of drugs and monitoring disease progression.
Industry: Applied in the development of diagnostic kits and biosensors.
Mechanism of Action
Sulfo-Cy7-acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using specialized imaging equipment. The sulfonate groups enhance its water solubility, allowing it to be used in aqueous environments. The molecular targets are typically biomolecules to which the dye is conjugated, enabling visualization and quantification .
Comparison with Similar Compounds
Similar Compounds
Cy5: Another cyanine dye with a shorter wavelength emission.
Cy3: A cyanine dye with even shorter wavelength emission.
Indocyanine Green: A near-infrared dye used in medical diagnostics.
Uniqueness
Sulfo-Cy7-acid is unique due to its high quantum yield, photostability, and water solubility, making it particularly suitable for in vivo imaging applications. Its near-infrared emission allows for deeper tissue penetration and reduced background fluorescence compared to other dyes .
Properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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